![molecular formula C16H15NO2 B1395734 (5S,6S)-5,6-Diphenylmorpholin-2-one CAS No. 1391544-79-8](/img/structure/B1395734.png)
(5S,6S)-5,6-Diphenylmorpholin-2-one
Overview
Description
(5S,6S)-5,6-Diphenylmorpholin-2-one is a compound of morpholine, a heterocyclic amine. It is an important chemical intermediate and has been widely used in various fields such as pharmaceuticals, agrochemicals, materials, and dyes. Morpholine is also a key component of many drugs and agrochemicals.
Scientific Research Applications
Synthesis of N-Protected α-Amino Acids
(Dastlik et al., 2005) describe the synthesis of optically pure 4-Boc-5,6-diphenylmorpholin-2-one and 4-Cbz-5,6-diphenylmorpholin-2-one. These compounds are used as synthons for the asymmetric synthesis of N-protected α-amino acids, demonstrating stability and handling ease.
Asymmetric Azomethine Ylide [1,3]-Dipolar Cycloaddition
In the study by (Sebahar & Williams, 2002), the asymmetric [1,3] dipolar cycloaddition reactions of azomethine ylides derived from 5,6-diphenylmorpholin-2-one with various aldehydes are discussed. This method leads to the formation of spirooxindole pyrrolidine derivatives with significant regio- and diastereoselectivities.
In DNA Research
The synthesis of diastereomers of thymidine glycol, a major product from the reaction of thymidine with reactive oxygen species, is explored in research by (Lustig et al., 1992). This work demonstrates the significance of 5,6-dihydroxy-5,6-dihydrothymidine in DNA research, particularly in understanding the effects of ionizing radiation.
Chemical Synthesis of Oligonucleotides
(Muller et al., 2002) detail the chemical synthesis of oligonucleotides containing (5′S,5S,6S)‐5′,6‐cyclo‐5‐hydroxy‐5,6‐dihydro‐2′‐deoxyuridine, a radiation-induced decomposition product in aerated solutions. This highlights the relevance of (5S,6S)-5,6-diphenylmorpholin-2-one in understanding DNA damage and repair mechanisms.
properties
IUPAC Name |
(5S,6S)-5,6-diphenylmorpholin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPOSIZJPSDSIL-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)O[C@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,6S)-5,6-Diphenylmorpholin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.